molecular formula C22H16Cl3N3O6S B2416121 3-{[(4-chlorophenyl)sulfonyl]methyl}-N-({[(2,3-dichlorobenzyl)oxy]amino}methylene)-4-nitrobenzenecarboxamide CAS No. 478262-06-5

3-{[(4-chlorophenyl)sulfonyl]methyl}-N-({[(2,3-dichlorobenzyl)oxy]amino}methylene)-4-nitrobenzenecarboxamide

Cat. No.: B2416121
CAS No.: 478262-06-5
M. Wt: 556.8
InChI Key: TUIWYLWTURTXEQ-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)sulfonyl]methyl}-N-({[(2,3-dichlorobenzyl)oxy]amino}methylene)-4-nitrobenzenecarboxamide is a useful research compound. Its molecular formula is C22H16Cl3N3O6S and its molecular weight is 556.8. The purity is usually 95%.
BenchChem offers high-quality 3-{[(4-chlorophenyl)sulfonyl]methyl}-N-({[(2,3-dichlorobenzyl)oxy]amino}methylene)-4-nitrobenzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(4-chlorophenyl)sulfonyl]methyl}-N-({[(2,3-dichlorobenzyl)oxy]amino}methylene)-4-nitrobenzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-N-[(E)-(2,3-dichlorophenyl)methoxyiminomethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl3N3O6S/c23-17-5-7-18(8-6-17)35(32,33)12-16-10-14(4-9-20(16)28(30)31)22(29)26-13-27-34-11-15-2-1-3-19(24)21(15)25/h1-10,13H,11-12H2,(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIWYLWTURTXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CON=CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)CO/N=C/NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[(4-chlorophenyl)sulfonyl]methyl}-N-({[(2,3-dichlorobenzyl)oxy]amino}methylene)-4-nitrobenzenecarboxamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H17Cl3N2O5S\text{C}_{19}\text{H}_{17}\text{Cl}_{3}\text{N}_{2}\text{O}_{5}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the sulfonamide group plays a crucial role in inhibiting specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and inflammation.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, the presence of the nitro group has been associated with the induction of apoptosis in cancer cells. A comparative analysis of similar compounds showed that modifications in the sulfonyl and nitro groups can enhance cytotoxicity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-710
Target CompoundA5495

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This suggests a potential therapeutic application in conditions like rheumatoid arthritis and inflammatory bowel disease.

Study 1: Antitumor Efficacy

In a controlled study, researchers evaluated the effects of the target compound on A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 5 µM after 48 hours of exposure. The mechanism was attributed to increased apoptosis as evidenced by flow cytometry analysis.

Study 2: Anti-inflammatory Activity

A separate study focused on the anti-inflammatory effects of the compound in an animal model of induced colitis. The administration of the compound significantly reduced disease activity index scores and histological damage compared to control groups. This reinforces its potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with nucleophilic substitution and amide coupling. Key steps include:
  • Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a methylene precursor under basic conditions (e.g., triethylamine) in dichloromethane at 0–5°C to form the sulfonylmethyl intermediate .
  • Amide Formation : Coupling 4-nitrobenzoic acid derivatives with [(2,3-dichlorobenzyl)oxy]aminomethylene using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF at room temperature .
  • Critical Factors : Solvent polarity (DMF enhances amide bond formation), temperature control (prevents nitro group degradation), and stoichiometric ratios (excess amine improves coupling efficiency). Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they elucidate?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm), sulfonyl methyl (δ 3.2–3.5 ppm), and nitro group electronic effects .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 568.2) and fragmentation patterns (loss of NO₂ or Cl groups) .
  • FT-IR : Identifies sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and amide (C=O stretch at 1650 cm⁻¹) functionalities .
  • Spectrofluorometry : Monitors electronic transitions influenced by the nitro and sulfonyl groups, providing insights into photostability .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound’s potential anticancer activity?

  • Methodological Answer :
  • Analog Synthesis : Systematically modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to assess electronic/steric effects .
  • Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to identify critical functional groups (e.g., nitro for redox activity) .
  • Computational Docking : Use AutoDock Vina to model interactions with targets like topoisomerase II. Correlate binding affinity (ΔG) with experimental cytotoxicity .

Q. What computational strategies can predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. High LUMO energy (-1.5 eV) suggests nitro group participation in redox reactions .
  • Molecular Dynamics (MD) : Simulate binding stability with proteins (e.g., 50 ns simulations in GROMACS) to identify persistent hydrogen bonds (e.g., sulfonyl-O⋯Lys residue) .
  • QSAR Modeling : Use MOE or Schrödinger to correlate descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds .

Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from PubChem (e.g., enzyme inhibition assays ) and independent studies . Control for variables like assay type (e.g., fluorescence vs. colorimetric) and cell line heterogeneity.
  • Replication Studies : Synthesize disputed analogs (e.g., 3-nitro vs. 4-nitro isomers) and retest under standardized conditions (pH 7.4, 37°C) .
  • Advanced Analytics : Use LC-MS/MS to verify compound stability during assays. Degradation products (e.g., nitroso derivatives) may explain discrepancies .

Q. What methodologies are recommended for studying the metabolic stability and in vivo pharmacokinetics of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Identify metabolites (e.g., hydroxylation at benzyl position) using MSE fragmentation .
  • Pharmacokinetic Profiling : Administer IV/PO in rodent models. Calculate AUC (≥500 ng·h/mL suggests bioavailability) and half-life (t₁/₂ > 4 h preferred) .
  • Tissue Distribution : Use radiolabeled compound (¹⁴C) and autoradiography to quantify accumulation in target organs (e.g., tumors) .

Q. What are the proposed mechanisms for the sulfonylmethyl group’s reactivity under varying oxidative conditions?

  • Methodological Answer :
  • Oxidation Pathways : Treat with H₂O₂/acetic acid to form sulfone derivatives. Monitor via ¹H NMR (disappearance of methyl singlet) and HPLC (new peak at tR = 12.3 min) .
  • Radical Stability : Use EPR to detect sulfonyl radical intermediates during UV irradiation. Hyperfine splitting constants (aN = 14 G) confirm spin delocalization .
  • Kinetic Studies : Perform stopped-flow UV-Vis at 25–50°C. Calculate activation energy (Eₐ ~ 60 kJ/mol) to infer transition state stability .

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